![molecular formula C10H10N2O2 B091927 Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-44-0](/img/structure/B91927.png)
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyrazolopyridines, which are heterocyclic compounds containing both pyrazole and pyridine rings. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science, as they often exhibit biological activity and can serve as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, which leads to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives . Other methods include the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents to form pyrano[2,3-d]pyridine derivatives , and the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in selective cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) . In some cases, the structures have been confirmed by X-ray diffraction studies, which provide detailed insights into the molecular geometry and crystal packing of these compounds .
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. These include cross-coupling reactions, such as Sonogashira-type and Suzuki coupling, to form alkynyl and aryl derivatives . They also undergo cyclization to form condensed pyrazoles and pyridinones , . Additionally, they can react with hydrazines to afford regioselective synthesis of pyrazolecarboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are important for their practical applications. The fluorescence of some pyrazolo[1,5-a]pyridine derivatives suggests potential use in material science as fluorophores . The reactivity of these compounds towards various nucleophiles and electrophiles also indicates their versatility in synthetic chemistry , , .
Scientific Research Applications
Synthesis of Fluorophores : A study demonstrated the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives using a cascade reaction involving ethyl pyrazole-5-carboxylate. These derivatives exhibit strong fluorescence in solutions, suggesting potential applications in fluorescence-based technologies (Pei Yan et al., 2018).
Novel Heterocyclic Compounds : Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate was synthesized through the condensation of pyrazole-5-amine derivatives, demonstrating the utility of ethyl pyrazolo derivatives in creating new N-fused heterocycle products (Aseyeh Ghaedi et al., 2015).
Selective Synthesis of Hydrogenated Pyrazolopyridines : Another study utilized ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).
1,3-Dipolar Cycloaddition Reactions : The effects of 3-substituents on the orientation in the formation of ethyl pyrazolo[1,5-a]pyridine-3-carboxylates by 1,3-dipolar cycloaddition reactions were studied, highlighting its application in regioselective synthesis (Y. Tamura et al., 1975).
Cross-Coupling Reactions in Synthesis : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used in Sonogashira-type cross-coupling reactions, showcasing their role in creating various condensed pyrazoles with potential applications in medicinal chemistry (Eglė Arbačiauskienė et al., 2011).
Antiviral Activity : A study on the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives demonstrated their potential antiviral activity against various viruses, indicating a significant application in antiviral drug development (A. Bernardino et al., 2007).
X-ray Powder Diffraction Analysis : The compound was used as an important intermediate in the synthesis of the anticoagulant, apixaban, with its X-ray powder diffraction data reported, which is crucial in pharmaceutical development (Qing Wang et al., 2017).
Synthesis of Fluorescent Molecules : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was synthesized and used to create trifluoromethylated pyrazolo[1,5-a]pyrimidine, a novel fluorescent molecule, indicating its use in fluorescence-based applications (Yan‐Chao Wu et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.
Result of Action
Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMFSBXNNIWCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383686 | |
| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16205-44-0 | |
| Record name | ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?
A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.
Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?
A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

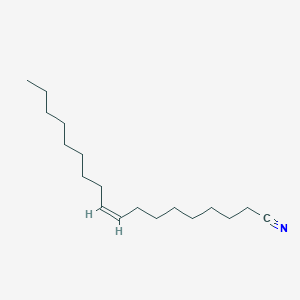
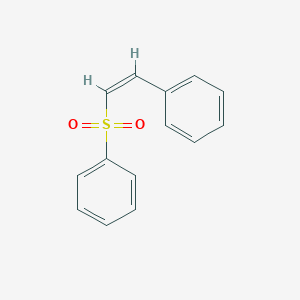

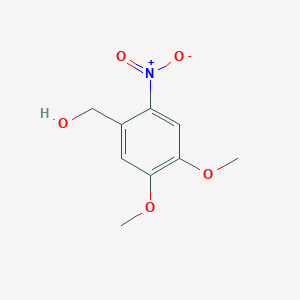




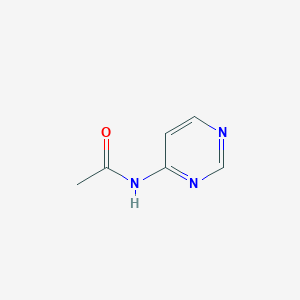

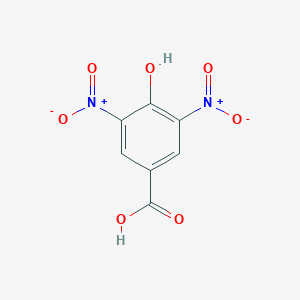
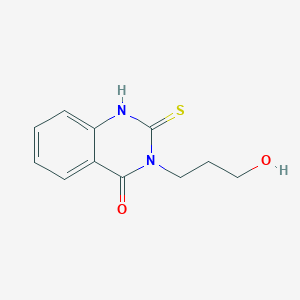

![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)